molecular formula C13H23NO2 B13533336 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13533336
M. Wt: 225.33 g/mol
InChI Key: SCFDXNHTQVOAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring attached to a cyclopentane ring, with a carboxylic acid functional group. Its molecular formula is C13H23NO2, and it is often studied for its potential therapeutic and industrial applications .

Preparation Methods

The synthesis of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor.

    Attachment to Cyclopentane: The azepane ring is then attached to a cyclopentane ring through a series of reactions, often involving nucleophilic substitution or addition reactions.

    Introduction of the Carboxylic Acid Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(Piperidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-ylmethyl)cyclopentane-1-carboxylic acid: Contains a morpholine ring, offering different chemical properties.

    1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Features a pyrrolidine ring, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which confer unique chemical and biological properties .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H23NO2/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14/h1-11H2,(H,15,16)

InChI Key

SCFDXNHTQVOAAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2(CCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.